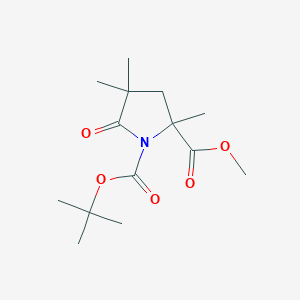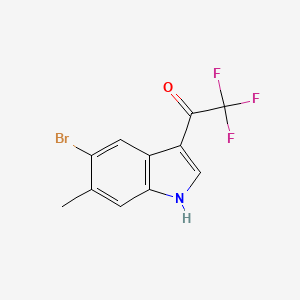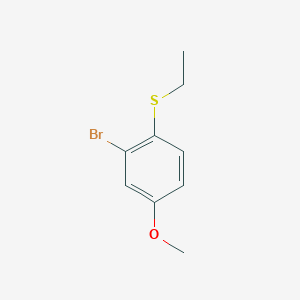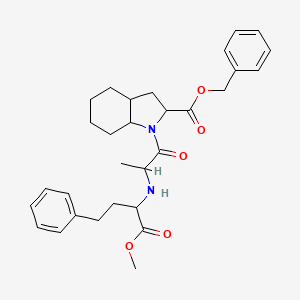
1-O-tert-butyl 2-O-methyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-O-tert-butyl 2-O-méthyl 2,4,4-triméthyl-5-oxopyrrolidine-1,2-dicarboxylate est un composé organique complexe avec une structure unique qui inclut des groupes tert-butyle, méthyle et triméthyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-O-tert-butyl 2-O-méthyl 2,4,4-triméthyl-5-oxopyrrolidine-1,2-dicarboxylate implique généralement plusieurs étapes, y compris la protection des groupes fonctionnels, la formation du cycle pyrrolidine et l'introduction des groupes tert-butyle et méthyle. Les réactifs couramment utilisés dans la synthèse comprennent le chlorure de tert-butyle, l'iodure de méthyle et divers catalyseurs pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisée peuvent être utilisées pour rationaliser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-O-tert-butyl 2-O-méthyl 2,4,4-triméthyl-5-oxopyrrolidine-1,2-dicarboxylate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des réactifs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire avec des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 1-O-tert-butyl 2-O-méthyl 2,4,4-triméthyl-5-oxopyrrolidine-1,2-dicarboxylate a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action du 1-O-tert-butyl 2-O-méthyl 2,4,4-triméthyl-5-oxopyrrolidine-1,2-dicarboxylate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Des études détaillées sur son mécanisme d'action sont essentielles pour comprendre ses applications thérapeutiques potentielles.
Applications De Recherche Scientifique
1-O-tert-butyl 2-O-methyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-O-tert-butyl 2-O-methyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Composés similaires
1-O-tert-butyl 2-O-méthyl 2,4,4-triméthyl-5-oxopyrrolidine-1,2-dicarboxylate : Structure similaire mais avec des variations dans les groupes fonctionnels.
1-O-tert-butyl 2-O-méthyl 2,4,4-triméthyl-5-oxopyrrolidine-1,2-dicarboxylate : Un autre composé apparenté avec des substituants différents.
Unicité
Le 1-O-tert-butyl 2-O-méthyl 2,4,4-triméthyl-5-oxopyrrolidine-1,2-dicarboxylate est unique en raison de sa combinaison spécifique de groupes tert-butyle, méthyle et triméthyle, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C14H23NO5 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-9(16)13(4,5)8-14(15,6)10(17)19-7/h8H2,1-7H3 |
Clé InChI |
DIVMCYMKHUPYFL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(N(C1=O)C(=O)OC(C)(C)C)(C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)
![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)





![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)


